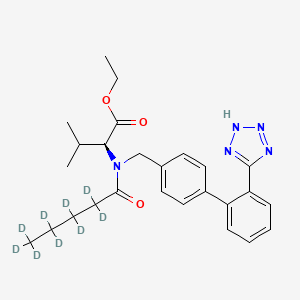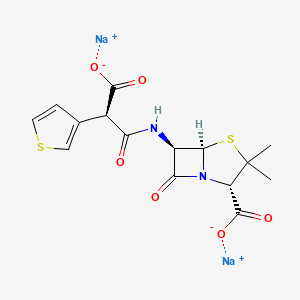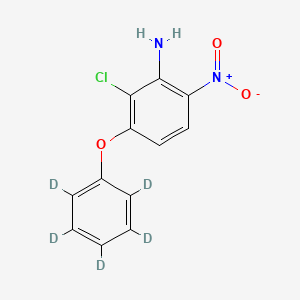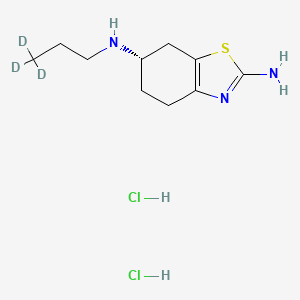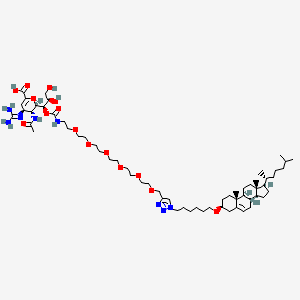
Zanamivir-Cholesterol Conjugate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zanamivir-Cholesterol Conjugate is a novel compound developed to enhance the antiviral efficacy and pharmacokinetic profile of zanamivir, a neuraminidase inhibitor used in the treatment of influenza. By conjugating zanamivir to cholesterol, researchers have created a compound with improved plasma half-life and antiviral activity, making it a promising candidate for long-acting influenza therapy .
Métodos De Preparación
The synthesis of Zanamivir-Cholesterol Conjugate involves the conjugation of zanamivir to cholesterol through a series of chemical reactions. The synthetic route typically includes the activation of the hydroxyl group on cholesterol, followed by the coupling of zanamivir to the activated cholesterol derivative. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond between zanamivir and cholesterol .
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process would include steps for purification, such as column chromatography, to isolate the desired product from reaction by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Zanamivir-Cholesterol Conjugate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the cholesterol moiety.
Reduction: Reduction reactions may occur at the ester linkage, potentially leading to the cleavage of the conjugate.
Substitution: The compound can participate in substitution reactions, especially at the reactive sites on the zanamivir and cholesterol moieties.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Zanamivir-Cholesterol Conjugate has several scientific research applications, including:
Chemistry: The compound serves as a model for studying the effects of conjugation on the pharmacokinetics and efficacy of small-molecule therapeutics.
Biology: Researchers use the conjugate to investigate the mechanisms of viral inhibition and the role of cholesterol in drug delivery and cellular uptake.
Medicine: The compound is being explored as a potential long-acting treatment for influenza, particularly for strains resistant to other neuraminidase inhibitors.
Mecanismo De Acción
The mechanism of action of Zanamivir-Cholesterol Conjugate involves targeting the cell membrane and entering host cells, where it inhibits the function of neuraminidase, an enzyme critical for the release of progeny virions from infected cells. By inhibiting neuraminidase, the conjugate prevents the spread of the influenza virus within the host, thereby reducing the severity and duration of the infection .
Comparación Con Compuestos Similares
Zanamivir-Cholesterol Conjugate is unique compared to other neuraminidase inhibitors due to its enhanced pharmacokinetic profile and long-acting antiviral activity. Similar compounds include:
Oseltamivir: Another neuraminidase inhibitor, but with a shorter plasma half-life and different resistance profile.
Peramivir: A neuraminidase inhibitor with intravenous administration, offering rapid onset but shorter duration of action.
The uniqueness of this compound lies in its conjugation with cholesterol, which significantly improves its plasma half-life and antiviral efficacy, making it a promising candidate for long-term influenza treatment .
Propiedades
Fórmula molecular |
C61H104N8O15 |
|---|---|
Peso molecular |
1189.5 g/mol |
Nombre IUPAC |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1-[2-[2-[2-[2-[2-[2-[[1-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexyl]triazol-4-yl]methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyloxy]-2,3-dihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C61H104N8O15/c1-41(2)12-11-13-42(3)48-16-17-49-47-15-14-44-36-46(18-20-60(44,5)50(47)19-21-61(48,49)6)82-24-10-8-7-9-23-69-38-45(67-68-69)40-81-35-34-80-33-32-79-31-30-78-29-28-77-27-26-76-25-22-64-59(75)84-55(52(72)39-70)56-54(65-43(4)71)51(66-58(62)63)37-53(83-56)57(73)74/h14,37-38,41-42,46-52,54-56,70,72H,7-13,15-36,39-40H2,1-6H3,(H,64,75)(H,65,71)(H,73,74)(H4,62,63,66)/t42-,46+,47+,48-,49+,50+,51+,52-,54-,55-,56-,60+,61-/m1/s1 |
Clave InChI |
HHSAMDIFEWHABO-CENFOOLCSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)O[C@@H]([C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](CO)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)OC(C6C(C(C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)C(CO)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




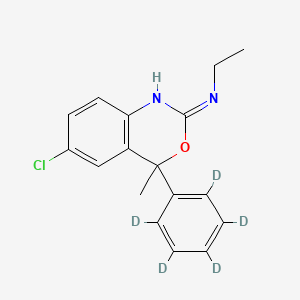
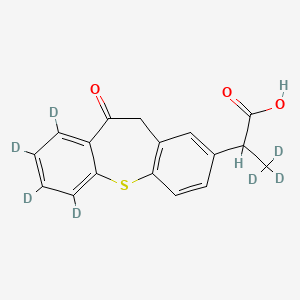
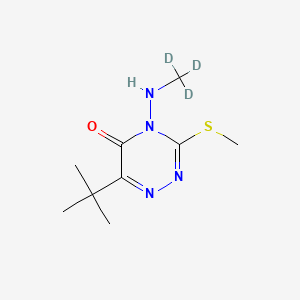

![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)

